molecular formula C6H6N4O B1471258 (4-Azidopyridin-2-yl)methanol CAS No. 1423032-60-3

(4-Azidopyridin-2-yl)methanol

Cat. No.: B1471258
CAS No.: 1423032-60-3
M. Wt: 150.14 g/mol
InChI Key: WFZKHDBTXDOMHM-UHFFFAOYSA-N
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Description

(4-Azidopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-azidopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-10-9-5-1-2-8-6(3-5)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZKHDBTXDOMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Azidopyridin-2-yl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₅N₃O, characterized by an azido group (-N₃) at the 4-position of a pyridine ring and a hydroxymethyl group (-CH₂OH) at the 2-position. This specific arrangement influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Potassium Channels : Similar compounds have been shown to modulate potassium channels, which are crucial for neuronal excitability. By blocking these channels, this compound may enhance neurotransmission, potentially benefiting conditions like multiple sclerosis and spinal cord injuries.
  • Protein Kinases : Research indicates that derivatives of pyridine compounds can act as activators of AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis and may have implications in cancer therapy .

Biological Activities

The compound has been investigated for several biological activities:

  • Neuroprotective Effects : Studies suggest that this compound can protect neurons from damage by enhancing synaptic transmission and reducing excitotoxicity.
  • Antimicrobial Activity : Preliminary screenings indicate potential antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .
  • Pain Modulation : The compound may influence pain pathways, presenting opportunities for developing new analgesics.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in motor function following spinal cord injury. The mechanism was linked to increased release of acetylcholine due to potassium channel blockade, which enhanced neuronal excitability and conduction velocity.

Study 2: Antimicrobial Properties

In vitro tests showed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further investigation into its pharmacological potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
(6-Aminopyridin-2-yl)methanolC₆H₈N₂OAmino group at the 6-position; different activity profile
(4-Methoxypyridin-2-yl)methanolC₇H₉N₁O₂Methoxy group instead of azido; alters reactivity
(3-Aminopyridin-2-yl)methanolC₆H₈N₂OAmino group at the 3-position; potential different pharmacology

The specific positioning of the azido group in this compound significantly influences its biological activity compared to these related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Azidopyridin-2-yl)methanol
Reactant of Route 2
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